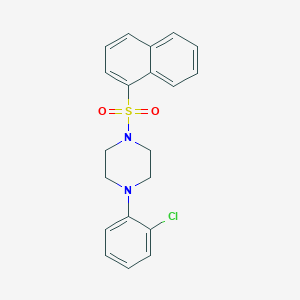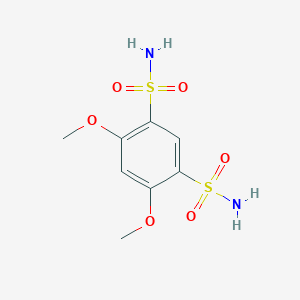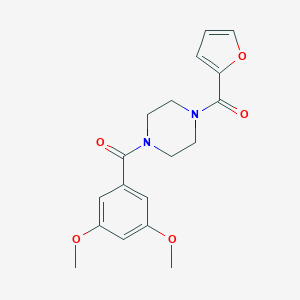
1-(2-Chlorophenyl)-4-(1-naphthylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4-(1-naphthylsulfonyl)piperazine, commonly known as CNS-5161, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
The exact mechanism of action of CNS-5161 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, CNS-5161 increases the concentration of serotonin in the synaptic cleft, leading to increased activation of postsynaptic 5-HT1A receptors. This activation is believed to be responsible for the anxiolytic and antidepressant effects of CNS-5161.
Biochemical and Physiological Effects
CNS-5161 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, two brain regions involved in mood regulation and cognitive function. CNS-5161 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
実験室実験の利点と制限
One of the main advantages of using CNS-5161 in lab experiments is its high selectivity for serotonin reuptake inhibition and 5-HT1A receptor activation. This selectivity allows for more precise investigation of the roles of these neurotransmitters and receptors in various neurological disorders. However, one of the limitations of using CNS-5161 is its relatively low potency compared to other SSRIs such as fluoxetine and paroxetine. This low potency may limit its efficacy in certain experimental paradigms.
将来の方向性
There are several future directions for the research on CNS-5161. One potential area of investigation is the use of CNS-5161 in the treatment of post-traumatic stress disorder (PTSD). Animal studies have shown that CNS-5161 can reduce anxiety-like behavior in models of PTSD, suggesting its potential use in the treatment of this disorder. Another area of investigation is the use of CNS-5161 in combination with other drugs for the treatment of depression and anxiety. Finally, further studies are needed to elucidate the exact mechanism of action of CNS-5161 and its potential use in the treatment of other neurological disorders.
合成法
The synthesis of CNS-5161 involves the reaction between 1-naphthylsulfonyl chloride and 1-(2-chlorophenyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield the final product. The purity and yield of CNS-5161 can be improved by using different solvents and reaction conditions.
科学的研究の応用
CNS-5161 has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant properties in animal models, and its efficacy has been compared to that of commonly used antidepressant drugs such as fluoxetine and imipramine. CNS-5161 has also been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential use in the treatment of cognitive deficits associated with this disorder.
特性
分子式 |
C20H19ClN2O2S |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19ClN2O2S/c21-18-9-3-4-10-19(18)22-12-14-23(15-13-22)26(24,25)20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2 |
InChIキー |
SZXRXJAPBRVSJW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)